molecular formula C8H7ClO2S B101779 O-Chlorophenyl thioacetic acid CAS No. 18619-18-6

O-Chlorophenyl thioacetic acid

Cat. No. B101779
CAS RN: 18619-18-6
M. Wt: 202.66 g/mol
InChI Key: DRTNNSJQBCUQML-UHFFFAOYSA-N
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Description

O-Chlorophenyl thioacetic acid is a chemical compound . It is not commercially produced in the US .


Synthesis Analysis

Thioacetic acid, a related compound, is prepared by the reaction of acetic anhydride with hydrogen sulfide . It has also been produced by the action of phosphorus pentasulfide on glacial acetic acid, followed by distillation .


Molecular Structure Analysis

The molecular formula of O-Chlorophenyl thioacetic acid is C8H7ClO2S .


Chemical Reactions Analysis

Thioacetic acid, a related compound, is known to react with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thioacetic acid, a related compound, is a yellow liquid with a strong thiol-like odor .

Scientific Research Applications

Environmental Impact and Toxicity

  • Phenoxyacetic Acid Herbicides and Chlorophenols

    Studies have raised concerns regarding the safety of chlorophenols and phenoxyacetic acid herbicides like 2,4-D due to their potential linkage with non-Hodgkin's lymphomas and soft-tissue sarcomas. The evidence suggests a possible weak carcinogenic effect of 2,4-D, although its toxicity is considered lower than that of alternative herbicides (Kelly & Guidotti, 1989).

  • Peracetic Acid as a Disinfectant

    Peracetic acid demonstrates effective bactericidal, virucidal, fungicidal, and sporicidal properties, making it a promising agent for wastewater disinfection. Despite its high cost and potential to increase organic content in the effluent, its broad-spectrum activity and environmental friendliness highlight its applicability in wastewater treatment (Kitis, 2004).

  • Antibody-Based Methods for Environmental Analysis

    Antibodies have been developed for detecting phenoxyacetic acid herbicides and chlorophenols, showcasing the integration of biotechnological approaches in environmental monitoring and analysis. These methods provide sensitive and specific assays for tracking the presence of such compounds in the environment (Fránek & Hruška, 2018).

Mechanisms of Toxicity and Biodegradation

  • Toxicity and Mechanisms in Fish

    Chlorophenols are persistent environmental contaminants that accumulate in aquatic organisms, leading to oxidative stress, immune system alteration, endocrine disruption, and at high concentrations, apoptosis in fish. These effects underscore the ecological risks associated with chlorophenol contamination (Ge et al., 2017).

  • Microbial Degradation of Herbicides

    Microorganisms play a crucial role in degrading herbicides like 2,4-D, reducing environmental pollution. This biodegradation process is essential for mitigating the adverse effects of indiscriminate pesticide use in agriculture (Magnoli et al., 2020).

Safety And Hazards

Thioacetic acid is highly flammable, toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is harmful if inhaled . It is also toxic to aquatic life .

properties

IUPAC Name

2-(2-chlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNNSJQBCUQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171863
Record name o-Chlorophenyl thioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Chlorophenyl thioacetic acid

CAS RN

18619-18-6
Record name o-Chlorophenyl thioacetic acid
Source ChemIDplus
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Record name o-Chlorophenyl thioacetate
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Record name o-Chlorophenyl thioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROPHENYL THIOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFQ8288EHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name O-CHLOROPHENYL THIOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2670
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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